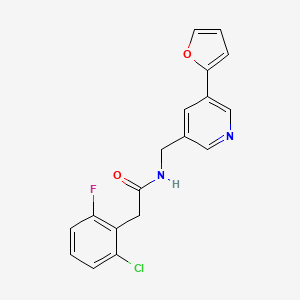
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various diseases. It is commonly referred to as CFM-2, and it belongs to the class of molecules known as small-molecule inhibitors.
Wirkmechanismus
CFM-2 works by inhibiting the activity of a protein called FAK (focal adhesion kinase). FAK is a protein that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK has been linked to the development of various diseases, including cancer and fibrosis. CFM-2 inhibits the activity of FAK, thereby preventing the progression of these diseases.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. CFM-2 has also been shown to reduce the production of collagen, which is a key component of fibrotic tissue. Additionally, CFM-2 has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study its effects on cells and tissues. CFM-2 is also relatively stable and can be stored for extended periods. However, CFM-2 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and skilled personnel to synthesize. Additionally, CFM-2 has limited solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
CFM-2 has shown promising results in preclinical studies, and there is a need for further research to determine its potential applications in treating various diseases. Some of the future directions for CFM-2 research include:
1. Studying the effects of CFM-2 on different types of cancer cells to determine its potential as a broad-spectrum anti-cancer agent.
2. Investigating the effects of CFM-2 on the immune system to determine its potential as an immunomodulatory agent.
3. Studying the pharmacokinetics and pharmacodynamics of CFM-2 to determine its optimal dosage and administration route.
4. Investigating the potential of CFM-2 in combination with other drugs to enhance its efficacy in treating various diseases.
Conclusion:
CFM-2 is a small-molecule inhibitor that has shown promising results in preclinical studies for its potential applications in treating various diseases. It works by inhibiting the activity of FAK, a protein that plays a crucial role in cell adhesion, migration, and survival. CFM-2 has several advantages for lab experiments, including its small size and relative stability. However, it also has some limitations, including its complex synthesis process and limited solubility in water. Further research is needed to determine the full potential of CFM-2 in treating various diseases.
Synthesemethoden
The synthesis of CFM-2 involves the use of several chemical reactions. The first step involves the synthesis of 2-chloro-6-fluoroaniline, which is then reacted with furan-2-carbaldehyde to produce 2-(2-chloro-6-fluorophenyl)-furan-2-yl-methanol. The product is then reacted with 3-cyanopyridine to produce 2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide. The synthesis of CFM-2 is a complex process that requires skilled personnel and specialized equipment.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential applications in treating various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. CFM-2 has been studied for its potential in treating lung fibrosis, liver fibrosis, and pancreatic cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-3-1-4-16(20)14(15)8-18(23)22-10-12-7-13(11-21-9-12)17-5-2-6-24-17/h1-7,9,11H,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXLFFSJVQDHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

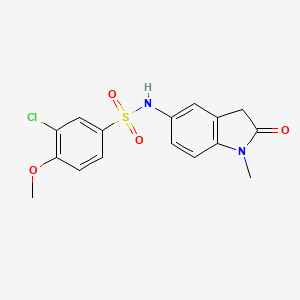
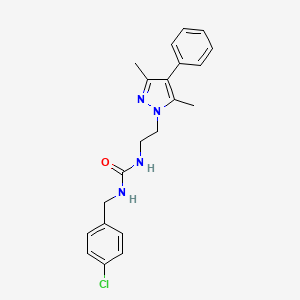
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)
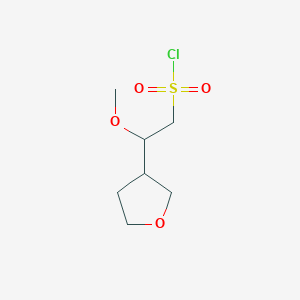

![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
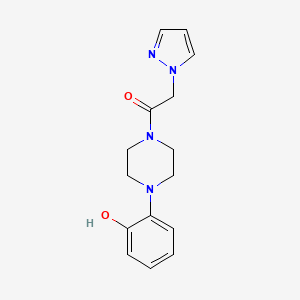
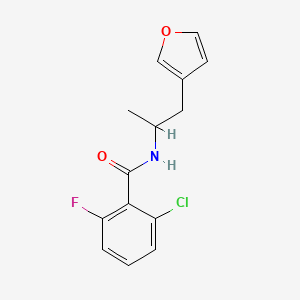

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2941341.png)
![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2941342.png)
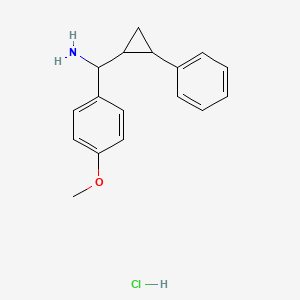
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)